2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC17693651
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO5 |
|---|---|
| Molecular Weight | 293.31 g/mol |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C15H19NO5/c1-19-14-7-11(9-17)4-5-13(14)21-10-15(18)16-8-12-3-2-6-20-12/h4-5,7,9,12H,2-3,6,8,10H2,1H3,(H,16,18) |
| Standard InChI Key | YWSJKILVOSMUQC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)NCC2CCCO2 |
Introduction
2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry and materials science, particularly due to its aromatic substituents and acetamide structure. It is synthesized through multi-step organic reactions involving precursors like 4-formyl-2-methoxyphenol and tetrahydrofuran derivatives. This compound's molecular formula is C15H19NO5, with a molecular weight of approximately 293.31 g/mol .
Synthesis and Purification
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques like recrystallization or chromatography are commonly used for purification post-synthesis.
Biological Activity and Potential Applications
2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibits potential therapeutic applications due to its unique structural features. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This makes it a candidate for enzyme inhibition studies and potential therapeutic applications.
Research Findings and Applications
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and cell proliferation. Its applications span across scientific research, particularly in fields requiring enzyme inhibition studies.
Suppliers and Availability
The compound is available from various suppliers, including Ryan Scientific, Inc., and Santa Cruz Biotechnology Inc. . It is typically offered in high purity (usually 95%) and can be purchased in different packaging options to accommodate various research needs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume